4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group and a 4-chlorophenyl moiety. The oxadiazole ring is a well-known pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, which enhance interactions with biological targets .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O4/c25-15-6-8-16(9-7-15)28-12-19(17-3-1-2-4-18(17)24(28)29)23-26-22(27-32-23)14-5-10-20-21(11-14)31-13-30-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAUFGORKKPRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methods.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-one () Core Structure: Replaces the dihydroisoquinolinone with a phthalazinone ring. Substituents: Methoxyphenyl (electron-donating) vs. benzodioxol (electron-rich, bicyclic) on the oxadiazole. Impact: The benzodioxol group in the target compound may enhance metabolic stability compared to the methoxy group, which is prone to demethylation .
4-(Benzo[d]thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one () Core Structure: Dihydropyrazolone instead of dihydroisoquinolinone. Substituents: Benzothiazole (aromatic, sulfur-containing) vs. oxadiazole (nitrogen-oxygen heterocycle).
4-[4-(4-Chlorobenzoyl)-2,3-Diphenylisoxazolidin-5-yl]-1-(4-Methoxyphenyl)-3-Phenylazetidin-2-one () Core Structure: Complex isoxazolidine-azetidinone framework. Substituents: Chlorobenzoyl (electron-withdrawing) vs. chlorophenyl (moderate lipophilicity). Impact: The target compound’s simpler scaffold may improve synthetic accessibility and reduce off-target interactions .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparison of Key Properties
*Estimated based on structural analogs.
- Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to phenyl or methoxyphenyl substituents, favoring membrane permeability .
- Solubility : The benzodioxol group may reduce aqueous solubility compared to methoxy or allyl groups due to its larger hydrophobic surface area .
- Metabolic Stability : The oxadiazole ring and benzodioxol group in the target compound are less prone to oxidative metabolism than methoxy or allyl groups .
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several key structural components:
- Benzodioxole moiety : Known for its diverse biological activities.
- Oxadiazole ring : Often associated with pharmacological properties.
- Dihydroisoquinoline scaffold : Commonly found in various bioactive compounds.
The molecular formula is with a molecular weight of approximately 373.80 g/mol.
Antitumor Activity
Research has indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, derivatives of the oxadiazole ring have been shown to inhibit tumor cell proliferation in various cancer cell lines.
Case Study : A study evaluated the antitumor activity of a related compound against human tumor cell lines including Mia PaCa-2 and PANC-1. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that the oxadiazole moiety plays a crucial role in enhancing antitumor activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Compounds containing benzodioxole and oxadiazole rings have demonstrated activity against various microorganisms.
Experimental Findings : In vitro assays showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, indicating the potential for developing new antimicrobial agents based on this scaffold .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance.
Proposed Mechanisms:
- Enzyme Inhibition : The oxadiazole ring may interact with enzymes critical for cancer cell metabolism.
- Receptor Modulation : The compound could bind to cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Studies suggest that modifications to the benzodioxole and oxadiazole components can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxole | Enhanced antitumor activity |
| Variations in oxadiazole position | Altered enzyme inhibition profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
